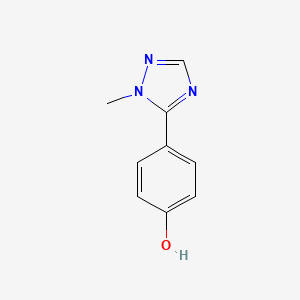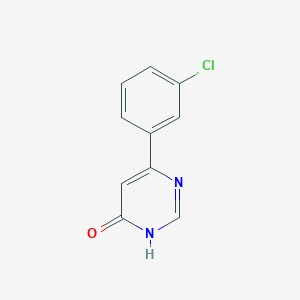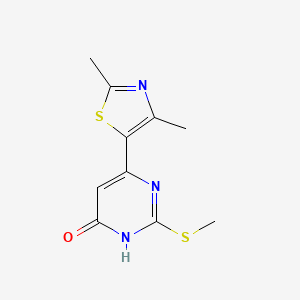
2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid
概要
説明
2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with chloro, difluoromethoxy, and acetic acid groups. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid typically involves multiple steps, starting with the chlorination of pyridine derivatives followed by the introduction of difluoromethoxy and acetic acid groups. Common synthetic routes include:
Halogenation: Chlorination of pyridine derivatives using chlorine gas or other chlorinating agents.
Difluoromethoxylation: Introduction of the difluoromethoxy group using reagents like difluoromethane in the presence of a suitable catalyst.
Acetylation: Conversion of the intermediate compound to the final product by reacting with acetic anhydride or acetyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. Continuous flow reactors and batch processing are common methods employed in the industry.
化学反応の分析
Types of Reactions: 2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or esters.
Reduction: Reduction of the pyridine ring to form pyridine derivatives.
Substitution: Replacement of the chloro or difluoromethoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, chromic acid, or hydrogen peroxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids, esters, and amides.
Reduction: Production of pyridine derivatives with reduced oxidation states.
Substitution: Generation of compounds with different functional groups.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical research.
Biology: Employed in the study of biological systems and as a tool in molecular biology.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.
作用機序
The mechanism by which 2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
類似化合物との比較
2-Chloro-4-(difluoromethoxy)benzoic acid
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Pyraflufen-ethyl
Uniqueness: 2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
特性
IUPAC Name |
2-[3-chloro-4-(difluoromethoxy)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO3/c9-7-4(3-6(13)14)12-2-1-5(7)15-8(10)11/h1-2,8H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXYOGMFDRUGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B1487078.png)













